2-Methoxypyrimidine-5-sulfonyl chloride

Description

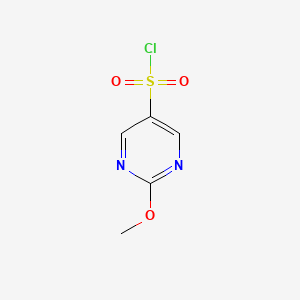

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVRMUAEMFSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-Methoxypyrimidine-5-sulfonyl chloride

Topic: Chemical Structure and Technical Guide to 2-Methoxypyrimidine-5-sulfonyl Chloride Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-Methoxypyrimidine-5-sulfonyl chloride (CAS: 1108654-53-0 ) is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-methoxypyrimidine moiety—a privileged scaffold in kinase inhibitors and GPCR ligands—via sulfonamide linkages.

This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and handling.[1] It is designed to move beyond basic catalog data, offering the mechanistic insights required for high-yield application in drug discovery workflows.[1]

| Property | Data |

| CAS Number | 1108654-53-0 |

| IUPAC Name | 2-Methoxypyrimidine-5-sulfonyl chloride |

| Molecular Formula | C |

| Molecular Weight | 208.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

Structural Analysis & Electronic Properties

The Pyrimidine Core

The compound features a pyrimidine ring substituted at the 2-position with a methoxy group and at the 5-position with a sulfonyl chloride group.

-

Electronic Push-Pull System: The 2-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), increasing electron density primarily at the 5-position (para-like orientation to the methoxy). This makes the 5-position the preferred site for electrophilic aromatic substitution during synthesis.

-

Electrophilicity: Conversely, the sulfonyl chloride group is strongly electron-withdrawing (-I, -M), deactivating the ring.[1] However, the presence of the ring nitrogens renders the sulfonyl chloride highly reactive toward nucleophiles (amines, alcohols) compared to benzene analogs.[1]

Reactivity Hotspots

-

Sulfonyl Center (S): The primary electrophilic site. Highly susceptible to nucleophilic attack by amines to form sulfonamides.[2]

-

C-2 Position: The carbon bearing the methoxy group is activated for Nucleophilic Aromatic Substitution (S

Ar). While the methoxy group is a poor leaving group compared to chlorine, the strong electron-withdrawing nature of the 5-sulfonyl group lowers the activation energy for displacement by strong nucleophiles at elevated temperatures.

Synthesis Pathways[1][4][5][6][7][8][9][10]

Two primary routes are employed for the synthesis of 2-methoxypyrimidine-5-sulfonyl chloride. The choice depends on scale and available starting materials.

Route A: Direct Chlorosulfonation (Industrial)

This route utilizes the electron-donating effect of the methoxy group to direct electrophilic substitution to the 5-position.

-

Reagents: 2-Methoxypyrimidine + Chlorosulfonic acid (ClSO

H). -

Mechanism: Electrophilic Aromatic Substitution (S

Ar). -

Conditions: Requires careful temperature control (0°C to RT) to prevent hydrolysis or over-sulfonation.

Route B: Oxidative Chlorination (Laboratory)

A milder approach often used when regioselectivity is critical or to avoid harsh acidic conditions.

-

Precursor: 2-Methoxy-5-(benzylthio)pyrimidine or 2-Methoxypyrimidine-5-thiol.

-

Reagents: Cl

gas or N-Chlorosuccinimide (NCS) / HCl / Acetic Acid. -

Mechanism: Oxidation of the sulfur atom followed by chlorination.[1]

Visualization: Synthesis Workflow

Figure 1: Comparison of Direct Chlorosulfonation and Oxidative Chlorination synthetic routes.

Reactivity & Applications in Drug Discovery

Sulfonamide Formation (Primary Application)

The most common application is the synthesis of sulfonamides.

-

Protocol: React 1.0 eq of sulfonyl chloride with 1.0–1.2 eq of amine in the presence of a non-nucleophilic base (e.g., DIPEA, Pyridine) in an anhydrous solvent (DCM, THF).

-

Key Insight: Pyridine bases can catalyze the reaction by forming a reactive sulfonyl-pyridinium intermediate, accelerating coupling with sterically hindered amines.[1]

Stability & Hydrolysis

This compound is moisture-sensitive. Hydrolysis yields 2-methoxypyrimidine-5-sulfonic acid , which is non-reactive toward amines under standard coupling conditions.

-

Degradation Indicator: Formation of a viscous oil or crystalline precipitate that is insoluble in organic solvents (DCM) but soluble in water.

Visualization: Reactivity Profile

Figure 2: Competitive reactivity pathways. Hydrolysis is the primary stability risk.[1]

Experimental Characterization

Since specific spectral data for this intermediate can be sparse in public databases, the following are predicted values based on high-fidelity chemometric models and analogous pyrimidine structures.

Proton NMR ( H NMR)

-

Solvent: CDCl

or DMSO-d -

Resonances:

- ~9.00 - 9.15 ppm (2H, s): The protons at positions 4 and 6 are chemically equivalent due to the symmetry of the pyrimidine ring. They are significantly deshielded by the adjacent nitrogens and the electron-withdrawing sulfonyl group.

-

~4.10 - 4.15 ppm (3H, s): The methoxy group protons (

Infrared Spectroscopy (IR)

-

~1380 cm

-

~1175 cm

-

~1580 cm

Handling Protocols

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Quenching: Unreacted sulfonyl chloride should be quenched with aqueous sodium hydroxide or ammonium hydroxide before disposal.

References

-

Cornella, J., et al. (2019).[1] "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 58(50), 18235–18239.[1] Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyrimidine-5-sulfonyl chloride (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

Sources

molecular weight and formula of 2-methoxy-5-pyrimidinesulfonyl chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of 2-methoxy-5-pyrimidinesulfonyl chloride. It is designed to provide not only procedural details but also the underlying scientific rationale to empower users in their research endeavors.

PART 1: CORE DIRECTIVE

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Methoxy-5-pyrimidinesulfonyl chloride is a key heterocyclic intermediate prized for its role in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to mimic the purine bases of DNA and RNA.[1] The strategic placement of a methoxy group at the 2-position and a highly reactive sulfonyl chloride at the 5-position creates a molecule with tailored reactivity, making it an invaluable tool for synthesizing targeted libraries of bioactive compounds, especially pyrimidine-sulfonamide hybrids known for their anticancer properties.[2][3] This guide will provide an in-depth exploration of this reagent, from its fundamental characteristics to its practical application in the laboratory.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Section 1: Core Physicochemical & Structural Data

A foundational understanding of a reagent's properties is critical for its effective and safe use. The identity of 2-methoxy-5-pyrimidinesulfonyl chloride is definitively established by its CAS number, molecular formula, and weight.

Table 1: Core Properties of 2-Methoxy-5-pyrimidinesulfonyl Chloride

| Property | Value | Source |

| CAS Number | 1108654-53-0 | [4] |

| Molecular Formula | C₅H₅ClN₂O₃S | [4] |

| Molecular Weight | 208.62 g/mol | [4] |

| Appearance | White to off-white solid (Typical) | General chemical knowledge |

| Solubility | Soluble in common aprotic organic solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran). Reacts with protic solvents (e.g., water, alcohols, amines). | General chemical knowledge |

Structural Analysis & Reactivity Insights:

The molecule's utility is a direct consequence of its structure. The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile and an excellent leaving group, making the 5-position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: Structure of 2-methoxy-5-pyrimidinesulfonyl chloride.

The electron-donating methoxy group at the 2-position can modulate the overall electron density of the ring, but the primary site of reaction for most nucleophiles will be the sulfur atom of the sulfonyl chloride. This selective reactivity is the cornerstone of its application in synthesis.

Section 2: Synthesis and Purification

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. For 2-methoxy-5-pyrimidinesulfonyl chloride, a common and logical approach involves the direct chlorosulfonation of a 2-methoxypyrimidine precursor.

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Exemplary):

-

Trustworthiness: This protocol is based on established chemical principles for chlorosulfonation.[5] It must be performed by a qualified chemist in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet bubbler. The system is flushed with dry nitrogen.

-

Reagent Charging: 2-Methoxypyrimidine (1.0 eq) is dissolved in a suitable inert solvent (e.g., chloroform or dichloromethane). The solution is cooled to 0-5 °C using an ice-water bath.

-

Chlorosulfonation: Chlorosulfonic acid (ClSO₃H, ~3-4 eq) is added to the dropping funnel. It is then added dropwise to the stirred pyrimidine solution, ensuring the internal temperature does not exceed 10 °C.

-

Expertise & Experience: This slow, controlled addition is critical. The reaction is highly exothermic and releases HCl gas. Poor temperature control can lead to side reactions and degradation of the starting material and product.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 h). The reaction progress is monitored by a self-validating system, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up & Isolation: The reaction mixture is carefully and slowly poured into a beaker containing a vigorously stirred mixture of crushed ice and water. This step serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid and precipitates the solid organic product.

-

Purification: The crude solid is collected by vacuum filtration, washed thoroughly with cold water to remove residual acids, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product of high purity.

Section 3: Applications in Drug Discovery & Development

The primary application of 2-methoxy-5-pyrimidinesulfonyl chloride is as an electrophile for the synthesis of pyrimidine-5-sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterial agents, diuretics, and anticancer therapies.[6] The pyrimidine-sulfonamide hybrid scaffold is of particular interest for its ability to target various biological pathways implicated in cancer.[3]

Core Reaction: Sulfonamide Formation

The reaction with a primary or secondary amine is the most common transformation.

Caption: General synthesis of pyrimidine-5-sulfonamides.

Experimental Protocol: Synthesis of a N-Aryl Pyrimidine Sulfonamide

-

Reaction Setup: A solution of an appropriate aniline (1.0 eq) and a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Expertise & Experience: The choice of an anhydrous solvent is paramount to prevent hydrolysis of the sulfonyl chloride. The base is not just a catalyst but a stoichiometric reagent required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

-

Reagent Addition: The flask is cooled to 0 °C. A solution of 2-methoxy-5-pyrimidinesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure sulfonamide product. This self-validating purification step ensures the final compound meets the high-purity standards required for biological screening.

References

-

Yang, S. et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Bio & Med Chem Au. [Link]

-

Al-Ostath, A. et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

-

Al-Ostath, A. et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Library of Medicine, PMC. [Link]

- Google Patents, CN111479808A - Pyrimidine sulfonamide derivative, preparation method and medical applic

-

Kumar, R. et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

-

Abdel-Wahab, B. F. et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

- Google Patents, WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide,

-

PubChem, Pyrimidine-2-sulfonyl Chloride, [Link]

-

Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Pyrimidine, [Link]

-

PubChem, 2-Methoxy-5-sulfamoylbenzoic acid, [Link]

-

Growing Science, Synthesis, reactions, and applications of pyrimidine derivatives, [Link]

- Google Patents, CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo

- Google Patents, CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines,

-

PubChem, 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine, [Link]

- Google Patents, CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine,

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxypyrimidine-5-sulfonyl chloride 95% | CAS: 1108654-53-0 | AChemBlock [achemblock.com]

- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2-Methoxypyrimidine-5-sulfonyl Chloride: A Cornerstone Building Block for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocyclic Electrophile

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its bioisosteric relationship with purines and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this core is paramount to modulating pharmacological activity. 2-Methoxypyrimidine-5-sulfonyl chloride emerges as a highly valuable and reactive intermediate, providing a robust electrophilic handle for the construction of diverse molecular architectures. Its utility lies in the potent reactivity of the sulfonyl chloride group, which serves as a linchpin for coupling with a vast array of nucleophilic partners to form stable sulfonamide or sulfonate linkages—moieties prevalent in a multitude of approved drugs. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and critical handling protocols, offering field-proven insights for its effective application in research and development.

Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible science. 2-Methoxypyrimidine-5-sulfonyl chloride is uniquely defined by its structural and molecular identifiers.

Structural Representation

Caption: Chemical structure of 2-Methoxypyrimidine-5-sulfonyl chloride.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference and unambiguous identification.

| Identifier/Property | Value | Source(s) |

| CAS Number | 1108654-53-0 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₃S | [1][3] |

| Molecular Weight | 208.62 g/mol | [1][2] |

| Canonical SMILES | COC1=NC=C(S(=O)(=O)Cl)C=N1 | [1][3] |

| InChI | InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | [1][3] |

| InChI Key | PPSVRMUAEMFSAC-UHFFFAOYSA-N | [1][3] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid | N/A |

Synthesis and Mechanistic Considerations

The preparation of 2-Methoxypyrimidine-5-sulfonyl chloride typically involves an electrophilic aromatic substitution (chlorosulfonation) on the electron-rich 2-methoxypyrimidine precursor. The choice of this method is driven by the activating effect of the methoxy group on the pyrimidine ring, which directs the substitution to the C5 position.

Plausible Synthetic Workflow

A common and effective method for synthesizing aryl sulfonyl chlorides is the direct reaction of the corresponding aromatic compound with chlorosulfonic acid.[4]

Caption: Plausible workflow for the synthesis of 2-Methoxypyrimidine-5-sulfonyl chloride.

Step-by-Step Protocol and Mechanistic Rationale

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, cautiously add 2-methoxypyrimidine to an excess of chlorosulfonic acid at 0°C.

-

Causality: Chlorosulfonic acid is a highly corrosive and reactive reagent. The excess ensures complete reaction and serves as the solvent. The initial cooling is critical to control the initial exothermic reaction.

-

-

Heating and Reflux: The reaction mixture is slowly heated to reflux (a typical temperature is around 120°C) and maintained for several hours (e.g., 8 hours).[4]

-

Causality: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a practical rate. The pyrimidine ring, although activated by the methoxy group, is still a relatively electron-deficient system compared to benzene, thus requiring forcing conditions.

-

-

Reaction Quench: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice.

-

Causality: This step serves two purposes. First, it quenches the highly reactive excess chlorosulfonic acid, converting it to sulfuric acid and HCl. Second, the desired sulfonyl chloride product, being insoluble in the acidic aqueous medium, precipitates out of the solution. This is a critical safety and purification step.

-

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove residual acid, and dried under vacuum. Further purification can be achieved by recrystallization.

-

Causality: Filtration isolates the crude product. Washing with cold water is essential to remove water-soluble impurities without significantly dissolving the product. Recrystallization from an appropriate solvent system yields the final product with high purity.

-

Reactivity, Applications, and Strategic Value

The synthetic utility of 2-Methoxypyrimidine-5-sulfonyl chloride is centered on the electrophilicity of the sulfur atom. It readily reacts with a wide range of nucleophiles, making it an ideal building block for introducing the 2-methoxypyrimidine-5-sulfonamido moiety into target molecules.

Core Reactivity: Sulfonamide Formation

The reaction with primary or secondary amines is the most common application, yielding highly stable sulfonamides. This reaction is fundamental to its role in drug discovery.

Caption: General reaction scheme for sulfonamide synthesis.

-

Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically added to scavenge the HCl byproduct, driving the reaction to completion.

-

Applications in Drug Discovery: This linkage is a key feature in many drugs, including diuretics, antibiotics, and kinase inhibitors. The ability to easily form this bond allows for the rapid generation of compound libraries for screening. The pyrimidine core itself can act as a hinge-binding motif in kinases, while the appended R² group can be varied to explore different pockets of a target protein. Recent studies also highlight the use of related 2-sulfonylpyrimidines as agents for the selective arylation of cysteine residues in proteins, expanding their utility as covalent probes and inhibitors.[5][6]

Analytical Characterization

Confirming the identity and purity of 2-Methoxypyrimidine-5-sulfonyl chloride is crucial. A combination of spectroscopic methods provides a definitive structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals for the methoxy group protons (a singlet around 4.0 ppm), and two distinct signals for the aromatic protons on the pyrimidine ring, likely appearing as singlets or narrow doublets in the deshielded region (8.5-9.5 ppm) due to the electron-withdrawing effects of the sulfonyl chloride and the ring nitrogens. The proton adjacent to the sulfonyl chloride group would be the most deshielded.[7]

-

¹³C NMR: Signals corresponding to the methoxy carbon, and the four unique carbons of the pyrimidine ring will be observed. The carbon atom directly attached to the sulfonyl chloride group (C5) will be significantly shifted downfield.

-

-

Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride functional group is strongly indicated by two characteristic and intense absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Critically, a characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of chlorine. There will be a peak at M and another peak at M+2 with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

Safety and Handling: A Self-Validating Protocol

Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their reactivity is the source of both their synthetic utility and their danger.

Primary Hazards:

-

Corrosivity: Sulfonyl chlorides are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8][9]

-

High Reactivity with Water: They react exothermically, and sometimes violently, with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8][10] This underscores the need for handling under dry, inert conditions.

-

Incompatibility: Avoid contact with strong bases, alcohols, and amines outside of controlled reaction conditions, as violent reactions can occur.[8][11]

Mandatory Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[8]

-

Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[11][12]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for damage before use and dispose of them immediately after handling or if contamination is suspected.[8]

-

Protective Clothing: A chemical-resistant lab coat or apron is required. For larger quantities, flame-resistant clothing should be considered.[12]

-

Spill and Emergency Response: Have an appropriate spill kit ready. For sulfonyl chloride spills, use a dry, inert absorbent material. Do not use water. An emergency eyewash and safety shower must be immediately accessible.[10][11]

By understanding and respecting the inherent reactivity of 2-Methoxypyrimidine-5-sulfonyl chloride, researchers can safely harness its power as a versatile tool for advancing chemical synthesis and drug discovery.

References

-

PubChemLite. 2-methoxypyrimidine-5-sulfonyl chloride (C5H5ClN2O3S). Available from: [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. Available from: [Link]

-

Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Available from: [Link]

-

Al-Sanea, M. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Available from: [Link]

-

Chem-Impex. 2-Chloro-5-methoxypyrimidine. Available from: [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

-

PubChem. 5-Chloro-2-methoxypyrimidine. Available from: [Link]

-

Türkmen, T. R., et al. (2021). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

-

Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available from: [Link]

-

Naka, Y., et al. (2014). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of.... ResearchGate. Available from: [Link]

-

Kuujia.com. Cas no 1108654-53-0 (2-Methoxypyrimidine-5-sulfonyl chloride). Available from: [Link]

- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry. Available from: [Link]

-

Moody, C. J., & R. J. K. Taylor. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available from: [Link]

-

ChemRxiv. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-methoxypyrimidine-5-sulfonyl chloride 95% | CAS: 1108654-53-0 | AChemBlock [achemblock.com]

- 3. PubChemLite - 2-methoxypyrimidine-5-sulfonyl chloride (C5H5ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

A Comparative Technical Guide to 2-Methoxy- and 2-Chloro-4-Pyrimidine Sulfonyl Chlorides for Drug Development Professionals

An In-Depth Analysis of Synthesis, Reactivity, and Application in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties. Within the vast chemical space of pyrimidine derivatives, sulfonyl chlorides represent a critical class of reagents, enabling the facile introduction of the sulfonamide moiety—a privileged functional group in medicinal chemistry. This guide provides a comprehensive comparison of two key pyrimidine-based sulfonylating agents: 2-methoxypyrimidine-4-sulfonyl chloride and 2-chloropyrimidine-4-sulfonyl chloride . We will delve into their synthesis, comparative reactivity, and strategic applications, offering researchers and drug development professionals the insights necessary for informed decision-making in their synthetic campaigns.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these reagents is paramount for their effective use in synthesis. The table below summarizes key known and predicted properties for both compounds, highlighting the influence of the 2-substituent.

| Property | 2-Methoxypyrimidine-4-sulfonyl Chloride | 2-Chloropyrimidine-4-sulfonyl Chloride |

| Molecular Formula | C₅H₅ClN₂O₃S | C₄H₂Cl₂N₂O₂S |

| Molecular Weight | 208.62 g/mol | 213.04 g/mol |

| Appearance | Predicted: Solid | White to yellow crystalline solid[1] |

| Melting Point | Not widely reported | 64-68 °C[1] |

| Calculated logP | ~0.52[2] | Not widely reported |

| ¹H NMR (Predicted) | δ ~8.9 (d, 1H), ~7.5 (d, 1H), ~4.1 (s, 3H) ppm | δ ~9.1 (d, 1H), ~8.0 (d, 1H) ppm |

| ¹³C NMR (Predicted) | δ ~170, ~160, ~158, ~110, ~56 ppm | δ ~162, ~160, ~158, ~122 ppm |

Note: Some properties are predicted due to limited publicly available experimental data for 2-methoxypyrimidine-4-sulfonyl chloride.

Synthesis of 2-Substituted Pyrimidine-4-Sulfonyl Chlorides

The synthesis of these sulfonyl chlorides typically involves a multi-step sequence, starting from a suitable pyrimidine precursor. A common and effective strategy is the oxidative chlorination of a corresponding thiol or sulfonic acid.

General Synthetic Strategy

A plausible and widely used approach for generating sulfonyl chlorides is the oxidation of thiols. This can be achieved using various chlorinating and oxidizing agents.

Caption: General synthetic approach to pyrimidine sulfonyl chlorides.

Proposed Synthesis of 2-Chloropyrimidine-4-sulfonyl Chloride

A likely synthetic route to 2-chloropyrimidine-4-sulfonyl chloride would start from 2,4-dichloropyrimidine. Nucleophilic substitution with a sulfur source, followed by oxidative chlorination, would yield the desired product.

Step-by-Step Protocol:

-

Thiol Formation: React 2,4-dichloropyrimidine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to selectively displace one of the chloro groups and form 2-chloro-4-mercaptopyrimidine. The reaction is typically carried out in a polar solvent like ethanol or DMF.

-

Oxidative Chlorination: The resulting thiol is then subjected to oxidative chlorination. A common method involves treating the thiol with chlorine gas in an aqueous acidic medium or using N-chlorosuccinimide (NCS) in the presence of an acid.[3]

Proposed Synthesis of 2-Methoxypyrimidine-4-sulfonyl Chloride

The synthesis of the methoxy-substituted analog would likely begin with 2-methoxy-4-chloropyrimidine.

Step-by-Step Protocol:

-

Thiol Formation: Similar to the chloro-analog, treatment of 2-methoxy-4-chloropyrimidine with a sulfur nucleophile would yield 2-methoxy-4-mercaptopyrimidine.

-

Oxidative Chlorination: Subsequent oxidative chlorination of the thiol intermediate would provide the final 2-methoxypyrimidine-4-sulfonyl chloride.

Comparative Reactivity: The Decisive Role of the 2-Substituent

The key difference between these two reagents lies in their reactivity, which is dictated by the electronic nature of the substituent at the 2-position of the pyrimidine ring.

Electronic Effects of Methoxy vs. Chloro Groups

-

2-Chloro Group: The chlorine atom is an electron-withdrawing group. It deactivates the pyrimidine ring towards electrophilic attack but, more importantly in this context, it increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This effect also extends to the sulfonyl chloride group, enhancing the electrophilicity of the sulfur atom.

-

2-Methoxy Group: The methoxy group, conversely, is a strong electron-donating group through resonance. It enriches the pyrimidine ring with electron density, thereby deactivating it towards nucleophilic aromatic substitution. This electron-donating nature significantly reduces the electrophilicity of the sulfonyl chloride.

Caption: Influence of 2-substituents on sulfonyl chloride reactivity.

Implications for Sulfonamide Formation

The primary application of these sulfonyl chlorides in drug discovery is the formation of sulfonamides through reaction with primary or secondary amines. The difference in their electronic properties leads to a stark contrast in their utility for this transformation.

-

2-Chloropyrimidine-4-sulfonyl Chloride: Due to the activating effect of the chloro group, this reagent is expected to react readily with a wide range of amines under standard conditions (e.g., in the presence of a base like triethylamine or pyridine in an aprotic solvent). This makes it a versatile building block for constructing sulfonamide libraries.

-

2-Methoxypyrimidine-4-sulfonyl Chloride: The electron-donating methoxy group has a profound deactivating effect. Studies on related 2-sulfonylpyrimidines have shown that a 2-methoxy group can "completely switch off reactivity" towards nucleophilic attack.[4] This suggests that 2-methoxypyrimidine-4-sulfonyl chloride is likely to be a poor reagent for the synthesis of sulfonamides under standard conditions, potentially requiring harsh reaction conditions or highly nucleophilic amines.

Strategic Applications in Drug Discovery

The choice between these two reagents is not merely a matter of reactivity but a strategic decision based on the synthetic goal.

2-Chloropyrimidine-4-sulfonyl Chloride: A Workhorse for Library Synthesis

Given its robust reactivity, 2-chloropyrimidine-4-sulfonyl chloride is the reagent of choice for the straightforward synthesis of a diverse range of pyrimidine-4-sulfonamides. Its application is particularly valuable in the lead generation and optimization phases of drug discovery, where rapid access to a variety of analogs is crucial.

General Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 2-chloropyrimidine-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

2-Methoxypyrimidine-4-sulfonyl Chloride: A Niche Reagent for Specific Applications

The low reactivity of 2-methoxypyrimidine-4-sulfonyl chloride makes it unsuitable for general sulfonamide synthesis. However, this apparent drawback can be leveraged in specific synthetic contexts. For instance, in a molecule with multiple reactive sites, the attenuated reactivity of the methoxy-substituted sulfonyl chloride could allow for selective reaction at other positions. Its use would likely be limited to specialized applications where its unique electronic properties are required and the synthetic challenges of its low reactivity can be overcome.

Conclusion and Future Perspectives

For drug development professionals, a clear understanding of these electronic effects is crucial for efficient and successful synthetic planning. While 2-chloropyrimidine-4-sulfonyl chloride stands as a reliable and broadly applicable building block, the potential of its methoxy-substituted counterpart remains an area for further exploration, possibly in the realm of complex, multi-step syntheses requiring fine-tuned reactivity. As the demand for novel pyrimidine-based therapeutics continues to grow, a deeper understanding of the structure-reactivity relationships of such key intermediates will undoubtedly accelerate the discovery of new medicines.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE, 97%. Thermo Scientific Chemicals.

- 2-methoxypyrimidine-5-sulfonyl chloride (CAS 1108654-53-0). Fluorochem.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2009.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-Methoxypyrimidine-5-sulfonamides

Executive Summary

The 2-methoxypyrimidine-5-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in endothelin receptor antagonists (e.g., Bosentan analogs), anticancer agents (PI3K/mTOR inhibitors), and antimicrobial targets. Traditional synthesis often relies on the isolation of unstable sulfonyl chlorides or harsh electrophilic aromatic substitution (chlorosulfonation), which is frequently low-yielding for electron-deficient pyrimidines.

This guide details two robust one-pot protocols that circumvent the isolation of sensitive intermediates.

-

Protocol A (The Discovery Route): Palladium-catalyzed aminosulfonylation using DABSO as a solid

surrogate.[1] This is ideal for library generation from aryl halides. -

Protocol B (The Scale-Up Route): Oxidative chlorination of thiols/disulfides followed by amination. This is preferred for larger batches where cost-efficiency is paramount.

Strategic Analysis & Retrosynthesis

The installation of the sulfonamide group at the 5-position of the 2-methoxypyrimidine ring presents specific electronic challenges. The 2-methoxy group activates the ring, but the nitrogen atoms make the 5-position less susceptible to electrophilic attack compared to benzene analogs.

Retrosynthetic Logic

-

Path A (Pd-Catalysis): Utilizes 5-bromo-2-methoxypyrimidine (commercially available). The reaction proceeds via a Pd-catalyzed insertion of sulfur dioxide (from DABSO) to form a sulfinate intermediate, which is activated in situ and trapped with an amine.

-

Path B (Thiol Oxidation): Utilizes 2-methoxy-5-pyrimidinethiol . The thiol is oxidatively chlorinated to the sulfonyl chloride in situ using mild oxidants (NCS/HCl or

), then reacted with an amine.

Figure 1: Retrosynthetic strategies for accessing the target scaffold. Path A is preferred for diversity; Path B for scale.

Protocol A: Pd-Catalyzed Aminosulfonylation (Willis-DABSO Method)

This method is the "Gold Standard" for modern medicinal chemistry laboratories. It utilizes DABSO (DABCO[1][2][3][4]·

Mechanism of Action[5][6]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrimidine.

-

Insertion:

-

Sulfinate Formation: Reductive elimination yields the pyrimidine sulfinate salt.

-

Electrophilic Activation (One-Pot): The sulfinate is treated in situ with an oxidant (NCS) to form the sulfonyl chloride, which immediately reacts with the amine.

Detailed Procedure

Substrate: 5-Bromo-2-methoxypyrimidine (1.0 equiv)

Reagents: DABSO (0.6 equiv),

Step-by-Step Workflow:

-

Catalyst Loading: In a reaction tube equipped with a stir bar, add 5-bromo-2-methoxypyrimidine (1.0 mmol, 189 mg), DABSO (0.6 mmol, 144 mg),

(11 mg), and CataCXium A (27 mg). -

Solvent Addition: Add anhydrous IPA (3 mL) and

(0.52 mL). -

Sulfination: Seal the tube and heat to 75°C for 2-4 hours .

-

Checkpoint: Monitor by LCMS for the consumption of bromide and formation of the sulfinate species (usually seen as the sulfonic acid mass [M+H]+ = 207 upon aqueous workup of an aliquot).

-

-

Activation (The "One-Pot" Switch): Cool the reaction mixture to 0°C. Add a solution of NCS (1.1 equiv) in THF (1 mL) dropwise. Stir for 15 minutes.

-

Chemistry: This converts the intermediate sulfinate to the sulfonyl chloride in situ.

-

-

Amination: Add the desired amine (1.2 equiv) (e.g., benzylamine, morpholine) directly to the mixture. Allow to warm to room temperature and stir for 1 hour.

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Reagent Compatibility Table

| Component | Standard Reagent | Alternatives | Notes |

| Catalyst | Acetate is cheaper; requires phosphine ligand. | ||

| Ligand | CataCXium A | Bulky, electron-rich phosphines are essential for | |

| DABSO | DABSO provides the most controlled release. | ||

| Oxidant | NCS | Bleach (NaOCl) | NCS is milder and soluble in organics. |

Protocol B: Oxidative Chlorination from Thiols (Alternative)

This method is ideal if the 5-thiol or 5,5'-disulfide precursor is available. It is a "classic" approach modernized by using mild oxidative conditions to prevent hydrolysis of the 2-methoxy group.

Mechanism

The thiol is oxidized to a sulfenyl chloride, then a sulfinyl chloride, and finally a sulfonyl chloride. The key is to perform this in the presence of the amine or to generate the chloride and immediately quench with amine.

Detailed Procedure

Substrate: 2-Methoxy-5-pyrimidinethiol (1.0 equiv) Reagents: N-Chlorosuccinimide (NCS, 3.0 equiv), 2M HCl (aq), Acetonitrile.

-

Preparation: Dissolve 2-methoxy-5-pyrimidinethiol (1.0 mmol) in Acetonitrile (5 mL). Cool to 0°C.

-

Oxidative Chlorination: Add a mixture of NCS (3.0 equiv) and 2M HCl (0.5 mL) portion-wise. Maintain temperature <10°C.

-

Observation: The reaction typically turns yellow/orange. Stir for 20-30 minutes.

-

-

Amination: In a separate vessel, prepare a solution of the Amine (2.0 equiv) and Triethylamine (3.0 equiv) in Acetonitrile.

-

Coupling: Cannulate the sulfonyl chloride solution (from step 2) dropwise into the amine solution at 0°C.

-

Note: Inverse addition (chloride to amine) prevents the formation of bis-sulfonimides.

-

-

Workup: Standard aqueous extraction.

Troubleshooting & Critical Parameters

2-Methoxy Stability

The 2-methoxy group on the pyrimidine ring is susceptible to hydrolysis under strongly acidic conditions or high temperatures in the presence of water, converting it to the 2-hydroxypyrimidine (pyrimidone).

-

Prevention: In Protocol A, ensure anhydrous solvents are used during the high-temperature step. In Protocol B, keep the acidic oxidation step short (<30 mins) and cold (0°C).

Catalyst Poisoning (Protocol A)

Sulfur species are notorious catalyst poisons.

-

Solution: Use a slightly higher catalyst loading (5 mol%) than typical Suzuki couplings. Ensure the DABSO is of high quality (white crystalline solid, not yellow).

Visualization of Reaction Pathway (Protocol A)

Figure 2: The "Telescoped" One-Pot Sequence. Note that the Sulfonyl Chloride is generated and consumed in the same vessel.

References

-

Willis, M. C., et al. (2011).[5] "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters, 13(18), 4876–4879. Link

-

Willis, M. C., et al. (2010). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Journal of the American Chemical Society, 132(46), 16372–16373.[3] Link

-

Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols."[6] Journal of Organic Chemistry, 71(3), 1080-1084. Link

-

Bahrami, K., et al. (2011). "Oxidative Chlorination of Thiols... using H2O2/ZrCl4." Tetrahedron Letters, 52, 4689. Link

Sources

- 1. Palladium-catalysed aminosulfonylation of aryl-, alkenyl- and heteroaryl halides: scope of the three-component synthesis of N-aminosulfonamides. | Department of Chemistry [chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed aminosulfonylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 6. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: A Guide to Protecting Group Strategy for Syntheses Involving 2-Methoxypyrimidine-5-sulfonyl chloride

Introduction: Navigating the Reactivity of a Privileged Heterocyclic Building Block

2-Methoxypyrimidine-5-sulfonyl chloride is a valuable heterocyclic building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure in numerous therapeutic agents, and the sulfonyl chloride functional group serves as a powerful electrophilic handle for constructing sulfonamides and sulfonate esters.[1][2] The sulfonamide linkage, in particular, is a cornerstone motif found in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[3]

The synthetic utility of 2-Methoxypyrimidine-5-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, which readily couples with nucleophiles such as primary and secondary amines.[1][4] However, this same reactivity presents a significant challenge in the context of multi-step synthesis. Substrates containing other nucleophilic functional groups, such as unprotected amines or alcohols, will react indiscriminately, leading to undesired side products. Therefore, a robust and orthogonal protecting group strategy is not merely advantageous—it is essential for achieving synthetic success.

This guide provides a comprehensive analysis of protecting group compatibility with 2-Methoxypyrimidine-5-sulfonyl chloride. It offers a framework for rational protecting group selection, detailed experimental protocols for key transformations, and expert insights into the causality behind experimental choices, empowering researchers to confidently incorporate this versatile reagent into their synthetic routes.

Chemical Profile and Reactivity of 2-Methoxypyrimidine-5-sulfonyl chloride

Structure:

-

IUPAC Name: 2-methoxypyrimidine-5-sulfonyl chloride[5]

-

CAS Number: 1108654-53-0[5]

-

Molecular Formula: C₅H₅ClN₂O₃S[5]

Core Reactivity: The primary reactivity of this reagent is dictated by the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by amines and alcohols.[6] The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming a stable sulfur-nitrogen (sulfonamide) or sulfur-oxygen (sulfonate ester) bond.[1][6] A non-nucleophilic base is typically required to scavenge the hydrochloric acid (HCl) byproduct.[7]

Influence of the Heterocyclic Core: The electronic nature of the 2-methoxypyrimidine ring modulates the reactivity of the sulfonyl chloride. The pyrimidine ring is inherently electron-deficient, which generally enhances the electrophilicity of the attached sulfonyl group. However, the 2-methoxy substituent is a strong mesomeric electron-donating group (+M). This electron donation can slightly attenuate the reactivity of the sulfonyl chloride compared to pyrimidine systems bearing electron-withdrawing groups.[8] This nuanced reactivity profile allows for controlled reactions under mild conditions.

Handling and Stability: Like most sulfonyl chlorides, 2-Methoxypyrimidine-5-sulfonyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[9] It is hygroscopic and will readily hydrolyze to the corresponding sulfonic acid upon contact with water, rendering it inactive for sulfonylation reactions.

A Strategic Framework for Protecting Group Selection

The successful use of 2-Methoxypyrimidine-5-sulfonyl chloride hinges on the principle of orthogonality . An ideal protecting group must be stable under the conditions required for both the sulfonylation reaction and any other planned synthetic steps, yet be removable under specific, mild conditions that do not affect the newly formed sulfonamide or other sensitive functionalities in the molecule.[10] The following decision-making workflow provides a logical approach to selecting an appropriate protecting group.

Caption: Workflow for protecting group strategy.

Protecting Group Compatibility Analysis

The compatibility of common protecting groups is summarized below, categorized by the functional group they mask.

Amine Protecting Groups

Unprotected primary and secondary amines are highly nucleophilic and will react rapidly with 2-Methoxypyrimidine-5-sulfonyl chloride.[1] Protection is therefore mandatory. The goal is to convert the amine into a non-nucleophilic functional group, such as a carbamate.

-

Boc (tert-Butoxycarbonyl):

-

Mechanism: The amine is converted to a tert-butyl carbamate. The lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.[11]

-

Stability: The Boc group is stable to the mild basic conditions (e.g., triethylamine, pyridine) used in sulfonylation reactions.[11]

-

Deprotection: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[12] The resulting 2-methoxypyrimidine-5-sulfonamide is stable to these conditions.

-

Verdict: Compatible and Highly Recommended.

-

-

Cbz (Carboxybenzyl):

-

Mechanism: Forms a benzyl carbamate, which, like the Boc group, renders the amine non-nucleophilic through resonance delocalization.[13]

-

Stability: The Cbz group is robust and stable under both basic and mildly acidic conditions, making it fully compatible with sulfonylation protocols.[10]

-

Deprotection: Removed by catalytic hydrogenolysis (e.g., H₂ gas with a Pd/C catalyst).[10] This method is exceptionally mild and orthogonal to most other functional groups, including the sulfonamide.

-

Verdict: Compatible and Highly Recommended.

-

Alcohol Protecting Groups

Alcohols react with sulfonyl chlorides to form sulfonate esters.[1] While this can be a desired transformation to convert the hydroxyl into a good leaving group, it must be prevented if the alcohol is to be retained in the final structure.

-

TBDMS (tert-Butyldimethylsilyl):

-

Mechanism: The alcohol is converted to a silyl ether. The significant steric bulk of the tert-butyl group shields the silicon-oxygen bond from nucleophilic or electrophilic attack.[14][15]

-

Stability: TBDMS ethers are highly stable to the basic and anhydrous conditions of the sulfonylation reaction.[16]

-

Deprotection: Selectively cleaved using a fluoride ion source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[14] These conditions are neutral and will not affect the sulfonamide moiety.

-

Verdict: Compatible and Highly Recommended.

-

-

PMB (p-Methoxybenzyl):

-

Mechanism: The alcohol is protected as a p-methoxybenzyl ether, typically via a Williamson ether synthesis.[17]

-

Stability: PMB ethers are stable to a wide range of conditions, including the basic media used for sulfonylation.[18]

-

Deprotection: Uniquely cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[17] This provides an excellent orthogonal deprotection strategy. It can also be removed with strong acids.[18]

-

Verdict: Compatible and Recommended.

-

Summary of Protecting Group Compatibility

| Protecting Group | Structure | Functional Group Protected | Compatibility Verdict | Key Considerations |

| Boc | Boc-NHR | Amine | Compatible | Stable to base; removed with acid (e.g., TFA).[12] |

| Cbz | Cbz-NHR | Amine | Compatible | Stable to base/mild acid; removed by hydrogenolysis.[10] |

| TBDMS | TBDMS-OR | Alcohol | Compatible | Stable to base; removed with fluoride (e.g., TBAF).[14] |

| PMB | PMB-OR | Alcohol | Compatible | Stable to base; removed oxidatively (DDQ) or with strong acid.[17][18] |

| Tosyl (Ts) | Ts-NHR | Amine | Not Recommended | Forms a stable sulfonamide; not a temporary protecting group in this context.[19] |

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions involving 2-Methoxypyrimidine-5-sulfonyl chloride should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

Troubleshooting & Optimization

Technical Support Center: Sulfonylation of 2-Methoxypyrimidine-5-sulfonyl chloride

Welcome to the technical support guide for troubleshooting low yields in the sulfonylation of 2-methoxypyrimidine-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of sulfonamides from this specific heterocyclic sulfonyl chloride.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses the most pressing issue reported by users: low or inconsistent yields of the desired sulfonamide product. We will explore the common causes and provide actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yields in this specific sulfonylation reaction can typically be traced back to one of three areas: the stability and quality of the sulfonyl chloride, the reaction conditions, or the workup procedure.

2-Methoxypyrimidine-5-sulfonyl chloride is a heteroaromatic sulfonyl chloride, a class of compounds known for variable stability.[1][2] The primary cause of low yield is often the degradation of this starting material before or during the reaction.

-

Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture or residual water in solvents, which converts them into the corresponding and unreactive sulfonic acid.[3][4][5]

-

SO₂ Extrusion: Pyrimidine sulfonyl chlorides, particularly those with the sulfonyl group at positions adjacent to a ring nitrogen (alpha or gamma), are prone to decomposition via the extrusion of sulfur dioxide (SO₂), leading to the formation of a chlorinated pyrimidine.[1][2] While the 5-position (beta) is generally more stable than the 2- or 4-positions, this remains a potential degradation pathway, especially under thermal stress.[1]

Solutions:

-

Verify Purity: Before use, assess the purity of your 2-methoxypyrimidine-5-sulfonyl chloride. This can be done via ¹H NMR spectroscopy in a dry, aprotic deuterated solvent like CDCl₃ or Acetone-d₆.[6] Look for the characteristic peaks of the desired compound and the absence of significant sulfonic acid or other impurity peaks. A fresh bottle or a newly purified batch is always recommended.

-

Handling Precautions: Handle the sulfonyl chloride under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques. Use oven-dried glassware and anhydrous solvents to minimize moisture exposure.[5]

The success of the sulfonylation hinges on carefully controlled reaction parameters.

-

Base Selection: The base is critical for neutralizing the HCl generated during the reaction.[3][7] If the base is too weak or sterically hindered, the reaction mixture will become acidic, protonating your amine nucleophile and halting the reaction. Conversely, some strong bases can promote side reactions.

-

Temperature Control: Exothermic reactions or excessive heating can accelerate the degradation of the sensitive sulfonyl chloride, particularly via SO₂ extrusion.[1][5]

-

Order of Addition: Adding the sulfonyl chloride to a mixture of the amine and base is generally preferred to ensure the generated HCl is immediately neutralized.

Solutions:

-

Optimize Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.5 to 2.0 equivalents are sufficient. For weakly nucleophilic amines, a stronger base or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary, but should be trialed carefully.

-

Maintain Low Temperature: Start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to the cooled amine/base mixture. Allow the reaction to slowly warm to room temperature and monitor its progress.

-

Use Anhydrous Solvents: Employ high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

Significant product loss can occur during the isolation phase. The primary culprit is again hydrolysis of any unreacted sulfonyl chloride and, in some cases, the product itself during aqueous workup.[8]

Solutions:

-

Minimize Aqueous Contact: Perform any necessary aqueous washes quickly and with cold solutions (e.g., cold dilute HCl to remove excess amine, cold saturated NaHCO₃ to remove HCl salts, followed by brine).

-

Prompt Extraction: Immediately extract the product into a suitable organic solvent. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Avoid Harsh Purification: Avoid high temperatures during solvent removal. For purification, silica gel chromatography is standard. Ensure the column is run with anhydrous solvents.

Q2: I'm observing significant side products in my crude analysis (TLC, LC-MS, NMR). What are they and how can I prevent them?

The two most likely side products are 2-methoxypyrimidine-5-sulfonic acid and 2-methoxy-5-chloropyrimidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Sulfonic Acid Byproduct Removal

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of sulfonic acid byproducts from their reaction mixtures.

Troubleshooting Guide: Common Issues in Sulfonic Acid Removal

This section addresses specific problems encountered during experimental work.

Question 1: My reaction is complete, but TLC and NMR show significant contamination with p-toluenesulfonic acid (p-TsOH). How can I remove it without degrading my acid-sensitive product?

Answer:

Contamination with p-toluenesulfonic acid (p-TsOH), a common acid catalyst, is a frequent issue. Its non-volatile nature means it cannot be removed by simple evaporation. The key is to selectively neutralize and separate the resulting salt from your desired product.

Underlying Principle: The acidic proton of p-TsOH can be neutralized with a mild base to form a salt. This salt will have significantly different solubility properties compared to your likely less polar organic product, allowing for separation.

Method 1: Mild Bicarbonate Wash (Aqueous Extraction)

This is the most common and often the first method to try due to its simplicity and effectiveness for many organic products.

-

Step-by-Step Protocol:

-

Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas; ensure adequate venting and slow addition to avoid pressure buildup.

-

Transfer the mixture to a separatory funnel and shake gently.

-

Allow the layers to separate. The p-toluenesulfonate salt will be in the aqueous (bottom) layer.

-

Drain the aqueous layer.

-

Wash the organic layer again with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Verify the removal of p-TsOH by TLC or NMR analysis of the crude product.

-

-

Troubleshooting:

-

Emulsion formation: If an emulsion forms, let the mixture stand for a longer period. Adding more brine can also help to break up the emulsion.

-

Incomplete removal: If one wash is insufficient, repeat the bicarbonate wash.

-

Method 2: Use of a Solid-Phase Scavenger Resin

This method is ideal for products that have some water solubility or are sensitive to aqueous workups. Amine-functionalized silica or polymer resins act as a solid-supported base.

-

Step-by-Step Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent.

-

Add an appropriate amount of a basic scavenger resin (e.g., an amino-propyl functionalized silica gel). The amount will depend on the amount of p-TsOH used and the capacity of the resin (typically provided by the manufacturer).

-

Stir the suspension at room temperature. The reaction time can range from 30 minutes to a few hours. Monitor the removal of p-TsOH by TLC.

-

Once the removal is complete, filter off the resin.

-

Wash the resin with a small amount of the same solvent to recover any adsorbed product.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

-

Workflow Diagram:

Caption: Workflow for sulfonic acid removal using a scavenger resin.

Question 2: I used methanesulfonic acid (MsOH) as a catalyst, and now my product seems to be partially soluble in water. How can I effectively remove the MsOH?

Answer:

Methanesulfonic acid (MsOH) is highly soluble in water, which can complicate its removal if your product also has some aqueous solubility. The goal is to maximize the partitioning of the methanesulfonate salt into the aqueous phase while minimizing the loss of your product.

Underlying Principle: Like p-TsOH, MsOH is a strong acid that can be converted to a salt. The challenge is the potential for your product to be lost to the aqueous layer during extraction.

Method 1: Precipitation of the Product

If your product is a solid and is poorly soluble in a particular solvent system in which the methanesulfonate salt is soluble, you can try to precipitate your product.

-

Step-by-Step Protocol:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a non-polar solvent (e.g., hexanes, diethyl ether) in which your product is insoluble but the MsOH salt may be soluble or remain in the original solvent.

-

If your product precipitates, collect it by filtration.

-

Wash the solid product with a cold, non-polar solvent to remove any residual impurities.

-

Dry the product under vacuum.

-

Method 2: Adjusted pH Extraction with Back-Extraction

This method aims to recover any product that is lost to the aqueous phase.

-

Step-by-Step Protocol:

-

Perform the aqueous extraction as described for p-TsOH, using a mild base like NaHCO₃.

-

Separate the organic and aqueous layers.

-

Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

-

Combine all organic layers.

-

Wash the combined organic layers with brine.

-

Dry, filter, and concentrate the organic layer.

-

-

Troubleshooting:

-

Significant product loss: If you still observe significant product loss, consider using a less polar extraction solvent or switching to a non-aqueous removal method like scavenger resins or chromatography.

-

Method 3: Ion-Exchange Chromatography

For particularly challenging separations, especially with polar products, ion-exchange chromatography can be very effective.

-

Step-by-Step Protocol:

-

Choose an appropriate anion-exchange resin.

-

Pack a column with the resin and equilibrate it with a suitable solvent.

-

Load your crude product onto the column.

-

Elute your neutral product with the equilibration solvent. The negatively charged methanesulfonate will bind to the positively charged resin.

-

Monitor the fractions by TLC or HPLC to collect your product.

-

Frequently Asked Questions (FAQs)

-

Q1: What are the most common sulfonic acid byproducts in organic synthesis?

-

A1: The most frequently encountered are p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MsOH), which are often used as strong acid catalysts. Other examples include benzenesulfonic acid and camphorsulfonic acid.

-

-

Q2: How can I prevent the accumulation of sulfonic acid byproducts in the first place?

-

A2: While often used as catalysts and therefore not "byproducts" in the traditional sense, their removal is a key part of the workup. To minimize issues, use the minimum effective catalytic amount. Alternatively, consider using a solid-supported sulfonic acid catalyst, which can be easily filtered off at the end of the reaction.

-

-

Q3: What analytical techniques are best for detecting residual sulfonic acids?

-

A3:

-

Nuclear Magnetic Resonance (NMR): The aromatic protons of p-TsOH and the methyl protons of MsOH have characteristic chemical shifts that are usually easy to spot in a ¹H NMR spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a very sensitive technique for detecting and quantifying residual sulfonic acids. A suitable method with a UV detector (for aromatic sulfonic acids) or an evaporative light scattering detector (ELSD) can be developed.

-

Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and easy way to qualitatively assess the presence of sulfonic acid. They typically appear as very polar spots that streak up the plate.

-

-

-

Q4: Are there safety concerns when working with sulfonic acids and their removal?

-

A4: Yes. Sulfonic acids are corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. The neutralization reaction with bicarbonate can be vigorous and release CO₂ gas, so add the base slowly and ensure the vessel is not sealed.

-

Comparative Summary of Removal Techniques

| Technique | Best For | Advantages | Disadvantages |

| Aqueous Extraction | Non-polar to moderately polar, water-insoluble products. | Simple, fast, and inexpensive. | Can lead to emulsions; not suitable for water-soluble products. |

| Precipitation | Solid products with suitable solubility profiles. | Can be very effective for purification. | Highly dependent on the specific solubility of the product and impurities. |

| Scavenger Resins | Acid-sensitive or water-soluble products. | High selectivity; simple filtration workup. | Resins can be expensive; may require optimization of reaction time. |

| Chromatography | Challenging separations, polar products, or when high purity is required. | Can achieve very high purity. | Time-consuming, requires more solvent, and can lead to product loss on the column. |

Logical Flow for Method Selection

Caption: Decision tree for selecting a sulfonic acid removal method.

Validation & Comparative

Structural Validation and Purity Profiling of 2-Methoxypyrimidine-5-sulfonyl Chloride: A Comparative NMR Analysis

The following guide is structured as a technical decision-support tool for researchers and analytical chemists. It moves beyond simple data listing to provide a comparative framework for validating the integrity of 2-Methoxypyrimidine-5-sulfonyl chloride , a highly reactive and moisture-sensitive intermediate.

Executive Summary: The Analytical Challenge

2-Methoxypyrimidine-5-sulfonyl chloride (CAS: 1015897-44-9) is a critical electrophile used in the synthesis of sulfonamide-based bioactives. Its high reactivity, however, makes it prone to rapid hydrolysis, often leading to "silent failures" in subsequent coupling reactions.

This guide provides a comparative NMR framework to distinguish the intact reagent from its two most common impurities:

-

The Hydrolysis Product: 2-Methoxypyrimidine-5-sulfonic acid.

-

The Precursor: 2-Methoxypyrimidine (incomplete chlorosulfonation).

Core Diagnostic Insight: The substitution of the proton at position 5 (H5) with the sulfonyl chloride group collapses the H4/H6 coupling pattern from a doublet (in the precursor) to a singlet (in the product). This topological change is the primary validation metric.

Comparative Spectral Analysis

A. The Reference Standard (Intact Reagent)

The spectrum of the pure sulfonyl chloride is defined by high symmetry and significant deshielding due to the electron-withdrawing sulfonyl group and the pyrimidine nitrogen atoms.

-

Solvent: Chloroform-d (CDCl₃) — Recommended to prevent in-situ hydrolysis.

-

Field Strength:

300 MHz.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| H-4, H-6 (Aromatic) | 9.05 – 9.20 | Singlet (s) | 2H | Key Indicator. Deshielded by |

| -OCH₃ (Methoxy) | 4.10 – 4.20 | Singlet (s) | 3H | Distinct sharp singlet. |

B. The Impurity Profile (Comparative Table)

Distinguishing the active reagent from inactive byproducts is crucial for yield optimization.

| Compound | H-4, H-6 Shift | Multiplicity | H-5 Shift | Mechanism of Failure |

| Target: Sulfonyl Chloride | ~9.1 ppm | Singlet | Absent | N/A (Active Reagent) |

| Impurity A: Sulfonic Acid (Hydrolysis) | ~8.8 - 8.9 ppm | Singlet | Absent | Moisture exposure. The acid protons are typically upfield relative to the chloride. |

| Impurity B: Starting Material (2-Methoxypyrimidine) | ~8.5 ppm | Doublet ( | ~6.9 ppm (t) | Incomplete reaction. Presence of H-5 causes splitting. |

Technical Note: The chemical shift of the aromatic protons in the sulfonyl chloride (9.19 ppm for the 2-chloro analog) is balanced in the 2-methoxy derivative by the electron-donating resonance of the methoxy group, placing the expected singlet in the 9.1 ppm range.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for assessing the quality of the reagent based on the 1H NMR spectral features.

Figure 1: Analytical decision tree for validating 2-Methoxypyrimidine-5-sulfonyl chloride purity.

Experimental Protocols

Protocol A: Sample Preparation for Stability

Why: Sulfonyl chlorides react with trace water in hygroscopic solvents like DMSO-d6, converting to sulfonic acid during the acquisition, leading to false negatives.

-

Solvent Selection: Use CDCl₃ (Chloroform-d) treated with anhydrous

or stored over molecular sieves (4Å). Avoid DMSO-d6 or MeOD unless checking for hydrolysis specifically. -

Concentration: Prepare a dilute solution (~10 mg in 0.6 mL) to minimize aggregation effects.

-

Tube Prep: Use an oven-dried NMR tube flushed with nitrogen.

-

Acquisition: Run the spectrum immediately after dissolution (within 10 minutes).

Protocol B: Quantification of Hydrolysis (Purity Calculation)

If the spectrum shows a mixture of Chloride (Cl) and Acid (OH), calculate molar purity:

- : Integration of the singlet at ~9.1 ppm (Intact).

- : Integration of the singlet at ~8.8 ppm (Hydrolyzed).

References & Grounding

-

Spectral Analog Data: Chemical shifts for pyrimidine sulfonyl chlorides are derived from structural analogues (e.g., 2-chloropyrimidine-5-sulfonyl chloride,

9.19 ppm) and substituent effect principles.-

Source:

-